molecular formula C25H15ClO B12957338 2'-Chlorospiro[fluorene-9,9'-xanthene]

2'-Chlorospiro[fluorene-9,9'-xanthene]

Cat. No.: B12957338
M. Wt: 366.8 g/mol
InChI Key: BJAJQGARIHVQDM-UHFFFAOYSA-N
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Description

2’-Chlorospiro[fluorene-9,9’-xanthene] is a chemical compound that belongs to the spiro family of compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 2’-Chlorospiro[fluorene-9,9’-xanthene] typically involves the Suzuki cross-coupling reaction. This method is widely used due to its efficiency and ability to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like chlorobenzene . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2’-Chlorospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.

    Oxidation Reactions: These reactions typically involve oxidizing agents like potassium permanganate, resulting in the formation of oxidized products.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, forming reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Chlorospiro[fluorene-9,9’-xanthene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Chlorospiro[fluorene-9,9’-xanthene] involves its interaction with molecular targets through its spiro linkage. This unique structure allows it to participate in various electronic and photophysical processes. The pathways involved include electron transfer and energy transfer mechanisms, which are crucial for its applications in optoelectronic devices.

Comparison with Similar Compounds

2’-Chlorospiro[fluorene-9,9’-xanthene] can be compared with other similar compounds such as:

The uniqueness of 2’-Chlorospiro[fluorene-9,9’-xanthene] lies in its specific substitution pattern, which can provide distinct electronic and photophysical properties compared to its analogs.

Properties

Molecular Formula

C25H15ClO

Molecular Weight

366.8 g/mol

IUPAC Name

2'-chlorospiro[fluorene-9,9'-xanthene]

InChI

InChI=1S/C25H15ClO/c26-16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)27-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H

InChI Key

BJAJQGARIHVQDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=C4C=C(C=C6)Cl

Origin of Product

United States

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